molecular formula C7H17NO B1311396 6-(Methylamino)hexan-1-ol CAS No. 50347-17-6

6-(Methylamino)hexan-1-ol

Cat. No. B1311396
CAS RN: 50347-17-6
M. Wt: 131.22 g/mol
InChI Key: RURWAYHDLRPVAE-UHFFFAOYSA-N
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Description

6-(Methylamino)hexan-1-ol is a compound with the molecular formula C7H17NO . It has an average mass of 131.216 Da and a monoisotopic mass of 131.131012 Da . It is also known by other names such as 1-Hexanol, 6-(methylamino)- .


Synthesis Analysis

The synthesis of 6-(Methylamino)hexan-1-ol involves several steps. One synthetic route involves starting with 1-Methylazepan-2-one, which is converted to 6-(Methylamino)hexan-1-ol with a yield of approximately 62% . Other precursors that can be used in the synthesis include Tert-Butyl N-(6… , 6-(ethoxycarbon… , 6-Aminocaproic acid , 6-Aminohexan-1-ol , 6-Chlorohexanol , and methylamine .


Physical And Chemical Properties Analysis

6-(Methylamino)hexan-1-ol has a density of 0.9±0.1 g/cm3, a boiling point of 200.3±23.0 °C at 760 mmHg, and a flash point of 62.4±13.3 °C . It has 2 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds . Its polar surface area is 32 Å2, and it has a molar volume of 150.4±3.0 cm3 .

Scientific Research Applications

Metabolism and Pharmacology

  • Metabolite Identification in Antispasmodic Drugs : A study identified the major urinary metabolite of the antispasmodic drug isometheptene in rats as trans-2-methyl-6-methylamino-2-hepten-1-ol. This metabolite and its stereochemistry were confirmed through gas chromatography-mass spectrometry and other techniques (Taylor & Coutts, 1977).

Chemical Synthesis and Catalysis

  • Lipase-Catalyzed Chemoselective Acylation : Research on enzymatic N-acylation of N-methyl-glucamine in hydrophobic solvent using lipase from Rhizomucor miehei demonstrated the importance of acid-amine ion-pair effects in amide or ester synthesis (Maugard et al., 1997).
  • Synthesis of Isometheptene Metabolites : Another study focused on the synthesis of trans-(E)-2-Methyl-6-methylamino-2-hepten-1-ol and cis-(Z)-2-methyl-6-methylamino-2-hepten-1-ol, in vivo metabolites from the antispasmodic agent isometheptene (Taylor & Coutts, 1979).

Medical and Biological Applications

  • Neuroprotective Drug Development : The compound Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) was developed as a potential neuroprotective drug. Its radiolabeling and biodistribution were studied, showing potential for brain region accumulation (Yu et al., 2003).

Advanced Material Science

  • Polymerization Processes : Research on Ni(II)-α-diimine catalysts containing OSiPh2tBu groups for the polymerization of α-olefins indicated significantactivity and potential for producing branched polyethylene and polypropylene with specific microstructures (Yuan et al., 2005).

Drug Synthesis and Modification

  • Synthesis of Modified Methotrexate Derivatives : A study explored the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, investigating their inhibitory effects on folate metabolism (Piper et al., 1982).

Photodynamic Therapy

  • Development of Silicon Phthalocyanines for Cancer Therapy : Axially substituted silicon phthalocyanines with derivatives of 6-(methylamino)hexan-1-ol demonstrated potential for photodynamic therapy, showing significant DNA cleavage and cytotoxic effects against human neuroblastoma cell lines (Barut et al., 2020).

Molecular Dynamics and Folding

  • Study of Helix-Handedness Inversion in Aromatic Amide Oligomers : This research provided insights into the kinetics of helix-handedness inversion in helically folded oligoamides, contributing to the understanding of molecular dynamics and folding processes (Delsuc et al., 2008).

Organic Synthesis

  • Swern Oxidation Modification with Sulfoxide : The useof 6-(methylsulfinyl)hexanoic acid as a substitute for DMSO in Swern oxidation reactions was studied, showing its effectiveness in converting alcohols to corresponding aldehydes or ketones. This modification offers advantages in terms of separability and reusability of the sulfoxide (Liu & Vederas, 1996).

Amino Acid Derivatives

  • Role of 6-Aminohexanoic Acid in Molecular Structures : A review highlighted the importance of 6-aminohexanoic acid in the structure of various molecules, emphasizing its role in the synthesis of modified peptides and in the polyamide synthetic fibers industry (Markowska et al., 2021).

Safety And Hazards

The safety data sheet for 6-(Methylamino)hexan-1-ol indicates that it is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and it causes serious eye irritation . It is also toxic to aquatic life . When handling this compound, it is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and ensure adequate ventilation .

properties

IUPAC Name

6-(methylamino)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-8-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURWAYHDLRPVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449087
Record name 6-(Methylamino)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylamino)hexan-1-ol

CAS RN

50347-17-6
Record name 6-(Methylamino)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 20 (2.14 mmol) was added to a stirring solution at 0° C. containing 95% LAH (0.426 g, 10.68 mmol) in 10 mL of anhydrous THF. This mixture was then heated to 80° C. and allowed to reflux for 3 h. After 3 h the reaction was cooled to 0° C. and water (0.426 mL), 20% (w/v) NaOH (0.426 mL), and water (1.215 mL) were added sequentially. This was stirred for 15 min at rt then MgSO4 was added and stirred for another 30 min. The mixture was filtered through celite, washed with THF, and concentrated to give the title compound. The compound was used with no further purification. ES/MS calcd. for C7H18NO+ 132.1. Found m/z=132 (M+H)+.
Quantity
2.14 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.426 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.426 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.215 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.426 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Moon, TR Hoye, CW Macosko - Polymer, 2002 - Elsevier
Fluorescent PMMAs containing a phthalic anhydride (PA) group at the chain ends were prepared using the newly developed initiator 7 by atom transfer radical polymerization and …
Number of citations: 46 www.sciencedirect.com
S Tauscher, J Angermann, Y Catel, N Moszner - Dental materials, 2017 - Elsevier
Objective The objective of this work is to find potential alternative monomers to 2-hydroxyethyl methacrylate (HEMA) for dental materials (self-etch adhesives and luting composites). …
Number of citations: 33 www.sciencedirect.com
JM Andrés, F González, A Maestro… - European Journal of …, 2017 - Wiley Online Library
Eight different biodegradable chitosan‐supported bifunctional chiral thioureas have been prepared as a greener and more sustainable alternative to those supported on petrochemical‐…
JM Andrés García, F González Pérez… - 2017 - uvadoc.uva.es
Eight different biodegradable chitosan-supported bifunctional chiral thioureas have been prepared as a greener and more sustainable alternative to those supported on petrochemical-…
Number of citations: 0 uvadoc.uva.es
I Rakofsky - 2018 - search.proquest.com
Peptide coupling has had a long history, beginning its story in 1882 using the silver salt of glycine, continuing to solid phase peptide synthesis and the introduction of protecting groups. …
Number of citations: 3 search.proquest.com

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